molecular formula C14H16N4OS B1391192 N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-73-1

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1391192
CAS No.: 1217862-73-1
M. Wt: 288.37 g/mol
InChI Key: XTMSUIFOLXKGMS-UHFFFAOYSA-N
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Description

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of 1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole core is a five-membered heterocyclic ring known to be a bioisostere of pyrimidine, a fundamental structure in nucleic acids. This characteristic allows its derivatives to potentially interfere with DNA replication processes and interact with a wide array of biological targets . The mesoionic nature of the 1,3,4-thiadiazole pharmacophore, a key feature of this compound, enables it to readily cross cellular membranes and interact strongly with various proteins, contributing to good bioavailability and diverse pharmacological actions . Researchers are actively investigating 1,3,4-thiadiazole derivatives for a broad spectrum of biological activities. The scaffold has demonstrated considerable promise in preclinical studies as a platform for developing novel anticancer agents, with mechanisms of action that include tubulin polymerization inhibition and interaction with key enzymes . Furthermore, derivatives sharing structural similarities with this compound have exhibited potent antibacterial activity against resistant Gram-positive strains like Staphylococcus aureus and Bacillus subtilis , as well as significant anti-inflammatory effects by inhibiting protein denaturation . Additional research avenues for analogous compounds include exploration of anticonvulsant properties, potentially mediated through the GABAergic system . The presence of the piperidinyl moiety may further influence the molecule's pharmacokinetic profile and its interaction with biological targets. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate the full potential of this versatile chemical scaffold.

Properties

IUPAC Name

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-12(16-11-6-2-1-3-7-11)14-18-17-13(20-14)10-5-4-8-15-9-10/h1-3,6-7,10,15H,4-5,8-9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMSUIFOLXKGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperidine derivative with a thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the phenyl group or the piperidine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide has shown potential as a therapeutic agent due to its antimicrobial , anticancer , and anti-inflammatory properties.

  • Anticancer Activity :
    • A study investigated the antiproliferative effects of various thiadiazole derivatives against human cancer cell lines. The results indicated that modifications in the piperidine and phenyl groups could significantly enhance cytotoxicity against cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
    • The integration of electron-withdrawing groups on the phenyl ring improved the anticancer potential, suggesting a pharmacophoric hybridization strategy that combines thiadiazole with piperazine derivatives .
  • Antimicrobial Activity :
    • Research has demonstrated that thiadiazole compounds exhibit notable antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from thiadiazole showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
    • The presence of halogen substituents on the phenyl group has been linked to enhanced antibacterial activity .

Biological Research

The compound serves as a valuable tool in biological research for studying enzyme inhibition and receptor interactions:

  • Enzyme Inhibition : this compound has been explored for its ability to inhibit specific enzymes involved in critical biological pathways. This inhibition can alter cellular functions and provide insights into disease mechanisms .
  • Receptor Binding Studies : The compound's interaction with various receptors is being investigated to understand its signaling pathways and potential therapeutic effects .

Chemical Biology

In chemical biology, this compound is utilized to explore its interactions with biological macromolecules:

  • DNA Intercalation : Preliminary studies suggest that the compound may intercalate into DNA, affecting gene expression and cellular proliferation. This property is crucial for developing new anticancer agents that target genetic material directly .

Case Study 1: Anticancer Efficacy

A recent study synthesized several new thiadiazole derivatives and assessed their anticancer efficacy against various cell lines. The findings revealed that specific modifications to the piperidine moiety significantly increased cytotoxic effects compared to unmodified compounds. For example, derivatives incorporating a 4-chlorophenyl group demonstrated enhanced activity against MCF-7 cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against Candida albicans and Aspergillus niger. The study found that certain substitutions on the phenyl ring led to MIC values lower than those of established antifungal agents like fluconazole, indicating promising therapeutic potential .

Mechanism of Action

The mechanism of action of N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The 1,3,4-thiadiazole scaffold is versatile, with modifications at positions 2 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent at Position 5 Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
N-Phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide (Target) Piperidin-3-yl Phenyl C₁₄H₁₅N₄OS* 292.36* Not reported
N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide Piperidin-3-yl 4-Fluorophenyl C₁₄H₁₅FN₄OS 306.36 Not reported
N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) Pyridin-3-yl 2,5-Dimethoxyphenyl C₁₆H₁₄N₄O₃S 343.09 199–200
N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) Pyridin-4-yl 3-Chlorophenyl C₁₄H₁₀ClN₄OS 325.78 175–177
N-Phenyl-5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide (S-Alkyl derivatives) S-Alkyl (e.g., -SCH₃) Phenyl Variable Variable Not reported

*Calculated based on structural similarity to .

Key Observations

Substituent Effects on Melting Points :

  • Pyridinyl-substituted analogs (e.g., 18p, 18l) exhibit higher melting points (175–222°C) compared to piperidinyl derivatives, likely due to increased aromaticity and π-stacking interactions .
  • S-Alkyl derivatives (e.g., -SCH₃) are typically liquids or low-melting solids, as alkyl chains reduce crystallinity .

Bioactivity Implications: Piperidinyl vs. Pyridinyl: The piperidine ring’s flexibility may enhance binding to enzymes or receptors requiring conformational adaptability, whereas rigid pyridinyl groups favor interactions with flat aromatic pockets . S-Alkyl Derivatives: These compounds (e.g., 5-(S-methyl)) showed moderate to high inhibition in bioassays (50 µg/mL concentration), suggesting thioether linkages may modulate activity .

Synthetic Pathways :

  • Piperidinyl and pyridinyl analogs are synthesized via cyclization of thiosemicarbazides or hydrazine derivatives with carbon disulfide under basic conditions .
  • S-Alkyl derivatives require additional alkylation steps, as shown in Scheme 2 of .

Biological Activity

N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

This compound belongs to the class of thiadiazole derivatives , which are known for their varied pharmacological effects. The compound's structure features a thiadiazole ring, a piperidine moiety, and a phenyl group, contributing to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, altering cellular functions.
  • Receptor Binding : It can bind to specific receptors on cell membranes or within cells, modulating signal transduction pathways.
  • DNA Intercalation : The compound has the potential to intercalate into DNA, affecting gene expression and cellular proliferation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.22 - 0.25 μg/mLSignificant inhibition of biofilm formation .
Escherichia coli0.15 μg/mLEffective against Gram-negative bacteria .
Candida albicans0.10 μg/mLExhibited antifungal activity .

These findings suggest that the compound could be developed as a potential therapeutic agent for treating infections caused by resistant strains.

Anticancer Activity

Research has highlighted the anticancer potential of this compound across various cancer cell lines:

Cancer Cell LineIC50 (μg/mL)Notes
A549 (Lung cancer)12.8Comparable to standard drugs like doxorubicin .
SK-MEL-2 (Skin cancer)4.27Most active among tested compounds .
HCT15 (Colon cancer)22.19Significant growth inhibition observed .

The structure–activity relationship studies indicate that substituents on the thiadiazole ring are crucial for enhancing anticancer activity.

Case Studies

Several studies have documented the biological activity of thiadiazole derivatives similar to this compound:

  • Alam et al. (2011) reported that various thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines including lung and skin cancers.
  • Mohammadi-Farani et al. (2014) synthesized derivatives that showed potent inhibitory effects against prostate and neuroblastoma cancers with IC50 values lower than standard treatments like Imatinib .

Q & A

Q. What are the established synthetic routes for N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide, and how can reaction conditions be optimized?

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : 1H/13C NMR confirms regiochemistry and substituent positions (e.g., piperidinyl protons at δ 2.5–3.5 ppm, thiadiazole carbons at ~160–170 ppm) . HPLC (95–98% purity, C18 column, acetonitrile/water gradient) ensures compound integrity . For crystalline derivatives, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity optimization?

  • Methodological Answer : SAR studies focus on substituent modifications:
  • Piperidinyl group : Methyl or fluorine substitutions enhance metabolic stability (e.g., CYP450 inhibition reduced by 50% with fluorinated analogs) .

  • Thiadiazole core : Electron-withdrawing groups (e.g., trifluoromethyl) improve antimicrobial activity (MIC ≤ 1 µg/mL against S. aureus) .

  • Phenyl ring : Para-substituted halides increase lipophilicity (logP > 3) for blood-brain barrier penetration .
    Computational docking (AutoDock Vina) and MD simulations validate target interactions (e.g., glucocorticoid receptor binding ΔG = −9.2 kcal/mol) .

    • Data Table :
ModificationBioactivity (IC₅₀)logPSolubility (µM)
Unmodified10 nM (GR)2.115
CF₃-substituted8 nM (GR)3.58

Q. How are contradictions between in vitro and in vivo data resolved for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Solutions include:
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations (e.g., 2 h half-life in mice) .
  • Metabolite identification : Hepatic microsome assays detect active metabolites (e.g., hydroxylated derivatives retain 60% activity) .
  • Dose-response studies : Adjusting administration routes (e.g., intraperitoneal vs. oral) clarifies efficacy thresholds .

Q. What experimental designs are used to evaluate antimicrobial mechanisms of action?

  • Methodological Answer :
  • Time-kill assays : Track bacterial viability (e.g., 99% E. coli reduction at 4× MIC in 6 h) .
  • Membrane integrity tests : SYTOX Green uptake confirms disruption (fluorescence increase ≥5-fold) .
  • Resistance induction : Serial passaging in sub-MIC concentrations identifies mutation hotspots (e.g., gyrA mutations in fluoroquinolone-resistant strains) .

Methodological Considerations

Q. How are stability and degradation profiles assessed under varying conditions?

  • Methodological Answer :
  • Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and UV light (ICH Q1A guidelines). HPLC tracks degradation products (e.g., 10% degradation at 40°C/75% RH over 4 weeks) .
  • Mass balance : Ensure total impurities ≤1.5% (ICH Q3B) .

Q. What computational tools are recommended for predicting toxicity and off-target effects?

  • Methodological Answer :
  • ADMET Predictor : Estimates hepatotoxicity (e.g., 85% accuracy for CYP3A4 inhibition) .
  • SwissADME : Evaluates blood-brain barrier penetration (BBB score = 0.65) .
  • ProTox-II : Identifies potential off-targets (e.g., hERG channel IC₅₀ = 12 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
N-phenyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

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